molecular formula C12H8Cl2FN3O2 B3042610 5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole CAS No. 648427-06-9

5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole

Cat. No.: B3042610
CAS No.: 648427-06-9
M. Wt: 316.11 g/mol
InChI Key: XYOIQVFIIOULAH-UBKPWBPPSA-N
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Description

The compound 5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole features a pyrazole core substituted with a methyl group at position 1, a chlorine atom at position 5, and a carbamate-linked imine group at position 2. This carbamate group is further functionalized with a 2-chloro-6-fluorophenyl moiety, imparting distinct electronic and steric properties .

Properties

IUPAC Name

[(E)-(2-chloro-6-fluorophenyl)methylideneamino] 5-chloro-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FN3O2/c1-18-11(14)8(5-16-18)12(19)20-17-6-7-9(13)3-2-4-10(7)15/h2-6H,1H3/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOIQVFIIOULAH-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)ON=CC2=C(C=CC=C2Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)C(=O)O/N=C/C2=C(C=CC=C2Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole (CAS No. 648427-16-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H9Cl2FN4O2C_{12}H_{9}Cl_{2}FN_{4}O_{2} with a molecular weight of 331.13 g/mol. The structure features a pyrazole ring substituted with various functional groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC12H9Cl2FN4O2
Molecular Weight331.13 g/mol
Density1.51 ± 0.1 g/cm³ (predicted)
pKa11.06 ± 0.70 (predicted)

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that 5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. Studies have shown that pyrazole derivatives can modulate immune responses, indicating that this compound may possess anti-inflammatory properties .

Antiviral Activity

Emerging research highlights the antiviral potential of pyrazole derivatives against RNA viruses, including SARS-CoV-2 and H5N1. The mechanism involves inhibition of viral replication through interference with viral RNA polymerase, making it a candidate for further exploration in antiviral therapies .

The biological activity of 5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole is attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound may bind to various receptors involved in inflammation and infection.
  • Enzyme Inhibition : It could inhibit enzymes critical for bacterial and viral replication.

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives:

  • Antimicrobial Efficacy : A study tested a series of pyrazole compounds against E. coli and reported a significant reduction in bacterial growth at concentrations as low as 1 mM .
  • Anti-inflammatory Response : Another study demonstrated that a similar pyrazole derivative effectively reduced levels of TNF-alpha in an animal model of inflammation, suggesting its potential as an anti-inflammatory agent .
  • Antiviral Testing : In vitro assays showed that certain pyrazole derivatives inhibited the replication of HCMV, indicating their promise as antiviral agents .

Comparison with Similar Compounds

Pyrazole Derivatives with Agrochemical Relevance

  • Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile): Core Structure: Pyrazole with amino and sulfinyl groups. Key Differences: Fipronil’s sulfinyl group enhances reactivity and insecticidal activity, whereas the target compound’s carbamate group may confer hydrolytic stability . Applications: Broad-spectrum insecticide (e.g., termite control).
  • Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile): Core Structure: Similar to fipronil but with an ethylsulfinyl substituent.

Pyrazole-Based Pharmaceuticals

  • 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile: Core Structure: Pyrazole with nitroanilino and carbonitrile groups. Key Differences: The nitroanilino group facilitates hydrogen bonding, contributing to antimicrobial activity, while the target compound’s imine-carbamate linkage may influence receptor binding . Applications: Antimicrobial and adenosine A1 receptor antagonism.

Heterocyclic Carbamates and Isoxazoles

  • Dichlobentiazox (C₁₁H₆Cl₂N₂O₃S₂): Core Structure: Isoxazole with dichlorophenyl and thiazole groups. The target compound’s carbamate group may offer improved hydrolytic resistance compared to dichlobentiazox’s thiazole-carboxylic acid .

Structural and Functional Analysis

Substituent Effects

  • Electron-Withdrawing Groups : The 2-chloro-6-fluorophenyl group in the target compound enhances electrophilicity, similar to trifluoromethyl groups in fipronil. This may increase binding affinity to biological targets (e.g., insect GABA receptors) .
  • Carbamate vs. Sulfinyl Groups : Carbamates are less prone to hydrolysis than sulfinyl groups, suggesting the target compound could have longer environmental persistence .

Data Table: Key Comparative Features

Compound Name Core Structure Substituents Functional Groups Applications References
Target Compound Pyrazole 1-Me, 5-Cl, 4-carbamate-imine-aryl Carbamate, Imine Not specified
Fipronil Pyrazole 1-(2,6-Cl₂-4-CF₃Ph), 4-SO-CF₃ Sulfinyl, Carbonitrile Insecticide
1-(2,4-Dichlorophenyl)-5-(2-nitro...) Pyrazole 1-(2,4-Cl₂Ph), 5-nitroanilino, 4-CN Nitroanilino, Carbonitrile Antimicrobial
Dichlobentiazox Isoxazole 3,5-Cl₂Ph, thiazole-S₂ Thiazole, Carboxylic acid Industrial chemical

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazole core functionalization. A plausible route includes:

Vilsmeier-Haack Reaction : Introduce the aldehyde group to a pyrazole precursor (e.g., 1-methyl-5-chloro-1H-pyrazole) under controlled acidic conditions (POCl₃/DMF) to yield a carboxaldehyde intermediate .

Condensation : React the aldehyde with a hydroxylamine derivative (e.g., (2-chloro-6-fluorophenyl)methylene aminooxy) to form the oxime intermediate.

Carbonylation : Use phosgene or a safer equivalent (e.g., triphosgene) to convert the oxime into the carbamate/carbonyl group .
Key considerations include regioselectivity in substitution and purification via column chromatography .

Q. How is the structural conformation of this compound characterized in crystallographic studies?

  • Methodological Answer : X-ray crystallography is the gold standard. For pyrazole derivatives, intramolecular hydrogen bonding (e.g., N–H⋯O/N) and dihedral angles between aromatic rings (e.g., 74.03° in a related dichlorophenyl-pyrazole) stabilize the folded conformation . Intermolecular interactions (C–H⋯O, N–H⋯N) further dictate crystal packing . For non-crystalline samples, use 1^1H/13^13C NMR to confirm substituent positions, and IR spectroscopy to identify carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C–F (~1250 cm1^{-1}) stretches .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound’s pyrazole core?

  • Methodological Answer : The 1-methyl and 5-chloro groups create steric hindrance at the C-3 and C-5 positions, directing electrophilic substitution to the less hindered C-4 site. Electronic effects from the electron-withdrawing carbonyl group further deactivate the pyrazole ring, favoring nucleophilic attacks at the ortho positions of the aryl substituents. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or temperature gradients. For example:

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates in condensation steps, improving yields by 15–20% compared to THF .
  • Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling reactions. A study using Pd(PPh₃)₄ achieved 78% yield in Suzuki-Miyaura coupling, while CuI/ligand systems yielded only 45% .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., reaction time, stoichiometry) and optimize conditions .

Q. How can computational methods predict the bioactivity of this compound against target enzymes?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., cytochrome P450 or kinase domains). The carbonyl group may form hydrogen bonds with catalytic residues (e.g., Ser or Tyr).

MD Simulations : Run 100-ns simulations to assess binding stability. For a related pyrazole-carbaldehyde, RMSD values <2 Å indicated stable ligand-protein complexes .

QSAR Models : Corrogate electronic descriptors (HOMO/LUMO energies) with experimental IC₅₀ values to predict activity trends .

Experimental Design Considerations

Q. What are the best practices for analyzing hydrolytic stability of the carbamate group under physiological conditions?

  • Methodological Answer :

  • Buffer Screening : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C. Monitor degradation via HPLC-MS at 0, 6, 12, and 24 hours.
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. For a structurally similar carbamate, t1/2t_{1/2} was 8.3 hours in PBS .
  • Stabilization Strategies : Co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) can prolong stability .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial activity of pyrazole derivatives with similar substituents?

  • Methodological Answer : Variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), and substituent positioning explain discrepancies. For example:

  • 4-Chloro vs. 5-Chloro : A 4-chloro-pyrazole showed MIC = 8 µg/mL against S. aureus, while the 5-chloro analog required 32 µg/mL due to reduced membrane permeability .
  • Fluorophenyl Orientation : Ortho-fluorine enhances lipophilicity and biofilm penetration, improving activity 4-fold compared to para-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole

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